2-(2-Chloro-4-fluorophenoxy)propanoic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chloro-4-fluorophenoxy)propanoic acid typically involves the reaction of 2-chloro-4-fluorophenol with propanoic acid derivatives under specific conditions. One method involves the use of dimethyl sulfoxide (DMSO) as a solvent, with potassium hydroxide as a base and dimethylamino pyridine as a catalyst . The reaction is carried out at room temperature for several hours, followed by neutralization with sulfuric acid and purification through filtration and distillation .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. The use of automated reactors and continuous flow systems may enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chloro-4-fluorophenoxy)propanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Esterification: Reaction with alcohols to form esters.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Esterification: Acid catalysts like sulfuric acid or p-toluenesulfonic acid.
Major Products
Substitution: Formation of various substituted phenoxypropanoic acids.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Esterification: Formation of esters with different alcohols.
Scientific Research Applications
2-(2-Chloro-4-fluorophenoxy)propanoic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Chloro-4-fluorophenoxy)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro groups can enhance binding affinity and specificity, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Fluorophenoxy)propanoic acid
- 2-(4-Fluorophenoxy)-2-methylpropanoic acid
- 3-(4-(4-Fluorophenoxy)phenyl)propanoic acid
- 2-(2-Fluorophenoxy)benzoic acid
- 2-(2-Chloro-4-cinnamoyl-3-hydroxyphenyl)propanoic acid
Uniqueness
2-(2-Chloro-4-fluorophenoxy)propanoic acid is unique due to the presence of both chloro and fluoro substituents on the phenoxy ring. This combination can enhance its reactivity and binding properties, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(2-chloro-4-fluorophenoxy)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClFO3/c1-5(9(12)13)14-8-3-2-6(11)4-7(8)10/h2-5H,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWFWGWPUJSFRQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1=C(C=C(C=C1)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClFO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30397334 | |
Record name | 2-(2-chloro-4-fluorophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1892-92-8 | |
Record name | 2-(2-chloro-4-fluorophenoxy)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30397334 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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